乙酰氯,(苯甲酰氨基)-

描述

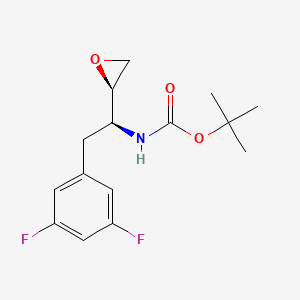

Acetyl chloride, (benzoylamino)- is an organic compound with the molecular formula C₉H₈ClNO₂ . It belongs to the class of acyl chlorides , which are derivatives of carboxylic acids. Acyl chlorides are characterized by the presence of a carbonyl group (C=O) bonded to a chlorine atom. Acetyl chloride specifically derives from acetic acid (CH₃COOH) by replacing the hydroxyl group (OH) with a chlorine atom (Cl) .

Synthesis Analysis

The resulting acetyl chloride is a colorless, corrosive, and volatile liquid. It is commonly abbreviated as AcCl .

Molecular Structure Analysis

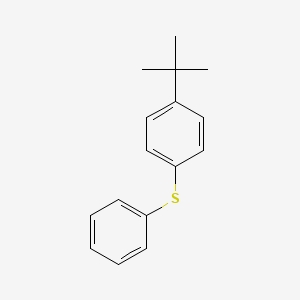

The molecular structure of acetyl chloride consists of an acetyl group (CH₃CO-) attached to a chlorine atom (Cl). The acetyl group contains a carbonyl (C=O) and a methyl (CH₃) group. The overall structure is linear . Here’s a visual representation of the molecule:

Chemical Reactions Analysis

- Schotten–Baumann Reaction : This method allows the synthesis of amides from amines and acid chlorides. For instance, benzylamine reacts with acetyl chloride under Schotten-Baumann conditions to form N-benzylacetamide . The reaction proceeds as follows:

- Fischer Peptide Synthesis : In this process, an α-chloro acid chloride is condensed with the ester of an amino acid. The ester undergoes hydrolysis, and the acid is converted to the acid chloride. This enables the extension of the peptide chain by another unit, ultimately completing the peptide synthesis .

科学研究应用

新型化合物的合成

一项研究详细介绍了从α-萘乙酸开始的一系列反应合成一种新化合物,N-萘乙酰-N'-对氯苯甲酰氨基硫代脲。该化合物显示出作为水稻根系生长促进剂的潜力,尽管它对枯草芽孢杆菌和大肠杆菌没有显着抗菌活性 (张群安,2007).

表面化学

对酰卤化物(包括乙酰氯和苯甲酰氯)在 Ge(100)-2x1 表面上的研究揭示了表面结合酰基的形成。这项工作提供了对表面反应机理的见解,这对于开发具有定制表面性质的材料很有价值 (M. Filler 等人,2006).

有机化学方法

已经开发出一种使用乙酰氯和苯甲酰氯在 C-3 位酰化氮杂吲哚的有效方法。该方法允许将酰基选择性地连接到氮杂吲哚上,这是合成各种药物的关键步骤 (Z. Zhang 等人,2002).

生物活性化合物合成

研究还探索了羟基苯甲酰氯及其与二肽的结合物作为潜在神经保护剂的合成。这些化合物通过一系列反应合成,突出了乙酰氯在产生生物活性分子中的多功能性 (A. K. Brel 等人,2021).

亲核取代反应

对醇的亲核取代的研究表明,乙酰氯与其他试剂结合,可以有效地将醇转化为烷基氯化物、溴化物和碘化物。该方法对合成具有高催化效率的各种有机化合物具有重要意义 (T. Stach 等人,2018).

壳聚糖衍生物的表征

使用乙酰氯和苯甲酰氯合成了一种新型的两亲性壳聚糖衍生物,N-苯甲酰基-O-乙酰基-壳聚糖 (BACS)。这项研究重点介绍了这些试剂在改性天然聚合物以增强其性质(例如发泡能力和抗菌活性)中的应用 (蔡金平等人,2015).

属性

IUPAC Name |

2-benzamidoacetyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8ClNO2/c10-8(12)6-11-9(13)7-4-2-1-3-5-7/h1-5H,6H2,(H,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSKOJLKNJUNBAC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)NCC(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80463336 | |

| Record name | Acetyl chloride, (benzoylamino)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80463336 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Acetyl chloride, (benzoylamino)- | |

CAS RN |

53587-10-3 | |

| Record name | Acetyl chloride, (benzoylamino)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80463336 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![8-(tert-Butoxycarbonyl)-1-oxa-2,8-diazaspiro[4.5]dec-2-ene-3-carboxylic acid](/img/structure/B1312599.png)